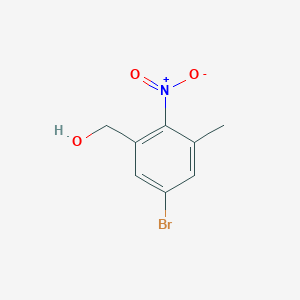
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-ethyl-3-fluoroaniline with diethyl oxalate in the presence of a base, followed by cyclization to form the quinoxaline ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
化学反应分析
Types of Reactions
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in dihydroquinoxaline derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different biological and chemical properties.
科学研究应用
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
相似化合物的比较
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the specific substituents.
Methyl 2-Ethyl-3-oxo-3,4-dihydroquinoxaline-6-carboxylate: Similar structure but without the fluorine atom.
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate: Lacks the ethyl group at the 2-position.
Uniqueness
Methyl 2-Ethyl-7-fluoro-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is unique due to the presence of both the ethyl and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C12H11FN2O3 |
|---|---|
分子量 |
250.23 g/mol |
IUPAC 名称 |
methyl 2-ethyl-7-fluoro-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C12H11FN2O3/c1-3-8-11(16)15-9-4-6(12(17)18-2)7(13)5-10(9)14-8/h4-5H,3H2,1-2H3,(H,15,16) |
InChI 键 |
JHQVTSQYLNCFPV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C(=C2)F)C(=O)OC)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)








![3-(Boc-amino)-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13704275.png)

![13-methylheptacyclo[14.2.1.17,10.02,15.03,14.05,12.06,11]icosa-3,5(12),8,13,17-pentaen-4-amine](/img/structure/B13704289.png)


